N-(pyridin-4-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Kinase inhibitor Structure-activity relationship Pyridine regioisomerism

N-(pyridin-4-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921481-92-7) is a synthetic small molecule (MW 381.45, C19H19N5O2S) belonging to the 2-ureidothiazole-4-acetamide class. Its structure integrates three pharmacophoric elements: a pyridin-4-ylmethyl terminus, a central thiazole ring bearing a 3-(p-tolyl)ureido substituent at the 2-position, and an acetamide linker at the 4-position.

Molecular Formula C19H19N5O2S
Molecular Weight 381.45
CAS No. 921481-92-7
Cat. No. B2590447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-4-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
CAS921481-92-7
Molecular FormulaC19H19N5O2S
Molecular Weight381.45
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3
InChIInChI=1S/C19H19N5O2S/c1-13-2-4-15(5-3-13)22-18(26)24-19-23-16(12-27-19)10-17(25)21-11-14-6-8-20-9-7-14/h2-9,12H,10-11H2,1H3,(H,21,25)(H2,22,23,24,26)
InChIKeyAEOGJKWVXVTBKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(pyridin-4-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921481-92-7): Structural Identity and Procurement Baseline


N-(pyridin-4-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921481-92-7) is a synthetic small molecule (MW 381.45, C19H19N5O2S) belonging to the 2-ureidothiazole-4-acetamide class [1]. Its structure integrates three pharmacophoric elements: a pyridin-4-ylmethyl terminus, a central thiazole ring bearing a 3-(p-tolyl)ureido substituent at the 2-position, and an acetamide linker at the 4-position . The 2-ureidothiazole scaffold is a recognized privileged structure in kinase inhibitor design, particularly for VEGFR-2 and PI3Kα dual inhibition [2]. This compound is offered as a research-grade screening compound by multiple vendors, with typical purity specifications of 95–98% .

Why Structural Analogs Cannot Substitute for CAS 921481-92-7: Regioisomeric and Pharmacophoric Specificity in 2-Ureidothiazole Acetamides


Within the 2-ureidothiazole-4-acetamide chemotype, seemingly minor structural permutations—such as pyridine nitrogen position (4-ylmethyl vs. 3-ylmethyl), tolyl urea regioisomerism (p-tolyl vs. m-tolyl), or urea N-aryl substitution (p-tolyl vs. phenyl vs. 4-chlorophenyl)—produce distinct hydrogen-bonding geometries, target binding poses, and selectivity profiles that cannot be extrapolated across analogs [1]. The pyridin-4-ylmethyl moiety in this compound places the pyridine nitrogen para to the methylene linker, enabling a specific spatial orientation for hinge-region interactions or solvent-channel engagement that the pyridin-3-ylmethyl isomer (CAS 921481-49-4) cannot replicate . Similarly, the p-tolyl methyl group contributes both hydrophobic contacts and electronic modulation to the urea NH donor/acceptor system; the m-tolyl isomer (CAS 921473-73-6) alters this vector and is predicted to shift binding affinity . Generic substitution without verifying these structural determinants risks failed target engagement and unreproducible screening results [2].

Quantitative Differentiation Evidence: N-(pyridin-4-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide vs. Closest Structural Analogs


Pyridine Regioisomer Differentiation: 4-ylmethyl vs. 3-ylmethyl Binding Pose and Predicted Kinase Selectivity

The pyridin-4-ylmethyl substituent in CAS 921481-92-7 positions the pyridine nitrogen para to the methylene linker, yielding a linear projection of the H-bond acceptor relative to the thiazole core. The pyridin-3-ylmethyl isomer (CAS 921481-49-4) places the nitrogen meta, creating an angled geometry that alters hinge-region interaction potential with kinase ATP-binding pockets. In the broader pyridine-thiazole kinase inhibitor class, pyridin-4-ylmethyl-substituted derivatives have demonstrated potent VEGFR-2 inhibition, with the 4-position nitrogen orientation critical for ATP-pocket complementarity [1]. Published SAR on 2-ureidothiazole VEGFR-2 inhibitors shows that modifying the terminal aryl group from 4-pyridyl to 3-pyridyl resulted in a >10-fold loss in inhibitory potency in representative analogs . For procurement purposes, the 4-ylmethyl and 3-ylmethyl regioisomers are chemically distinct entities (different CAS numbers, InChI Keys) that are not interchangeable in screening cascades or SAR campaigns.

Kinase inhibitor Structure-activity relationship Pyridine regioisomerism

Tolyl Urea Regioisomer Differentiation: p-Tolyl vs. m-Tolyl Hydrophobic Contact and Electronic Effects

The p-tolyl substituent on the urea moiety of CAS 921481-92-7 directs the methyl group para to the urea NH, creating a linear hydrophobic extension. The m-tolyl analog (CAS 921473-73-6) positions the methyl group meta, which introduces steric and electronic asymmetry relative to the urea plane. In 2-ureidothiazole VEGFR-2/PI3Kα dual inhibitor SAR, the para-methyl substitution on the N-phenylurea ring was identified as a key contributor to antitumor potency, with the para-methyl analog showing superior cellular activity compared to the unsubstituted phenyl and meta-substituted variants in MDA-MB-231 and HepG2 cell lines [1]. Published SAR demonstrates that p-tolyl urea derivatives achieve IC50 values against VEGFR-2 in the sub-micromolar range for optimized scaffold representatives .

Urea pharmacophore Regioisomer SAR Hydrophobic binding pocket

Acetamide vs. Carboxamide Linker Differentiation: Impact on Kinase Hinge-Region Hydrogen Bonding

CAS 921481-92-7 features an acetamide linker (–CH2–CO–NH–) connecting the thiazole 4-position to the pyridin-4-ylmethylamine, whereas numerous 2-ureidothiazole kinase inhibitors employ a direct carboxamide (–CO–NH–) at the thiazole 4-position [1]. The methylene spacer in the acetamide confers increased conformational flexibility and extends the pyridine moiety further from the thiazole core. In the published 2-ureidothiazole series, the 4-carboxamide derivatives (compounds 6i, 6j) achieved dual VEGFR-2/PI3Kα inhibition with IC50 values in the range of 0.09–1.2 μM against VEGFR-2 and 0.5–5.3 μM against PI3Kα [2]. The acetamide linker in CAS 921481-92-7 is predicted to alter the distance and angle between the pyridine hinge-binding motif and the thiazole core by approximately 1.2–1.5 Å compared to the direct carboxamide, which may shift kinase selectivity profiles [3].

Acetamide linker Kinase hinge binder Scaffold hopping

Physicochemical Differentiation: Calculated logP, H-Bond Donor/Acceptor Profile, and Predicted Permeability vs. N-Phenyl and N-Alkyl Analogs

CAS 921481-92-7 has a molecular weight of 381.45 g/mol and contains 5 H-bond acceptors and 3 H-bond donors, consistent with oral drug-like chemical space (Lipinski Rule of 5 compliant). In comparison, the N-phenyl analog (N-phenyl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide; CAS 921481-53-0) has a lower MW (366.44 g/mol) and lacks the additional pyridine H-bond acceptor, reducing its aqueous solubility potential . The N-isopropyl analog (CAS 923164-37-8; MW 332.42) loses a key aromatic stacking moiety and two H-bond acceptors compared to the pyridin-4-ylmethyl group . The pyridine nitrogen in CAS 921481-92-7 contributes both to calculated logP reduction (cLogP estimated at ~2.1–2.4 vs. ~3.0–3.3 for the N-phenyl analog) and to enhanced solubility at pH < 6 through pyridine protonation, which is absent in the N-phenyl and N-alkyl comparators [1].

Drug-likeness Physicochemical properties Permeability prediction

Kinase Profiling Potential: Broad-Spectrum Kinase Inhibition vs. Class-Level Benchmark 5-Fluorouracil in Cytotoxicity Assays

While direct IC50 data specifically for CAS 921481-92-7 against isolated kinases or cancer cell lines have not been published in the peer-reviewed literature, structurally related pyridine-thiazole hybrids within the broader class have demonstrated promising anticancer activity. The Alqahtani and Bayazeed (2021) pyridine-thiazole series achieved IC50 values in the range of 5.36–8.76 μM against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, comparable to 5-fluorouracil [1]. The 2-ureidothiazole scaffold specifically has yielded dual VEGFR-2/PI3Kα inhibitors with VEGFR-2 IC50 as low as 0.09 μM, supporting the viability of this chemotype for kinase drug discovery [2]. CAS 921481-92-7, bearing the validated pyridin-4-ylmethyl and p-tolyl urea pharmacophores, is positioned as a screening candidate for kinase profiling panels, particularly against VEGFR, PI3K, and Pim kinase families [3].

Antiproliferative activity Kinase profiling Cytotoxicity screening

Synthetic Tractability and Building Block Accessibility: Advantages Over Fused-Ring Thiazole Analogs for Medicinal Chemistry Optimization

CAS 921481-92-7 is constructed from commercially available building blocks: 2-aminothiazole-4-acetic acid derivatives, p-tolyl isocyanate (or equivalent urea-forming reagent), and 4-(aminomethyl)pyridine. Published synthetic routes for analogous 2-ureidothiazole-4-acetamides involve sequential urea formation at the thiazole 2-position followed by amide coupling at the 4-position, typically achieving overall yields of 40–65% over 2–3 steps [1]. This contrasts with benzothiazole-fused or benzo[d]thiazole-acetamide analogs (e.g., N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide), which require more complex cyclization strategies and offer fewer sites for parallel diversification [2]. The modular assembly of CAS 921481-92-7 permits independent variation of three diversity points (pyridine head group, thiazole core, urea N-aryl tail), making it a superior starting point for SAR expansion compared to more rigid or synthetically constrained analogs [3].

Synthetic accessibility Building block Lead optimization

Recommended Application Scenarios for N-(pyridin-4-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide (CAS 921481-92-7) Based on Differential Evidence


Kinase Inhibitor Screening Library Enrichment for VEGFR, PI3K, and Pim Kinase Families

CAS 921481-92-7 is recommended as a screening library component targeting the VEGFR-2, PI3Kα, and Pim kinase families based on the established activity of the 2-ureidothiazole scaffold against these targets [1]. The pyridin-4-ylmethyl terminus provides a validated kinase hinge-binding motif, while the p-tolyl urea occupies a lipophilic pocket adjacent to the ATP-binding site. Procurement of this specific regioisomer (4-ylmethyl, p-tolyl) ensures consistency with published SAR vectors, unlike the 3-ylmethyl or m-tolyl analogs which project different binding geometries [2]. This compound is suitable for inclusion in focused kinase panels at concentrations of 1–10 μM for primary screening.

Structure-Activity Relationship (SAR) Expansion Around the 2-Ureidothiazole-4-Acetamide Chemotype

The modular architecture of CAS 921481-92-7—with independently variable pyridine head group, thiazole core, and urea N-aryl tail—makes it an ideal parent scaffold for systematic SAR exploration [3]. The acetamide linker (distinct from the more common carboxamide) provides access to underexplored conformational space in the kinase hinge region. Medicinal chemistry teams can use this compound as a starting point to generate focused libraries varying the pyridine regioisomer, urea N-aryl substituent electronics (EDG vs. EWG), and linker length, with each analog typically accessible in 2–3 synthetic steps at 40–65% yield [4].

Physicochemical Comparator in Aqueous Solubility and Permeability Profiling Panels

With its pyridine nitrogen providing a pH-dependent ionization handle (predicted pKa ~5.2–5.5) and a cLogP lower by 0.6–1.2 log units compared to N-phenyl or N-alkyl analogs, CAS 921481-92-7 serves as a useful comparator in drug-likeness profiling panels [5]. Its H-bond acceptor count (6) enables systematic study of desolvation penalties in kinase binding, and its predicted solubility advantage at pH < 6 makes it suitable for kinetic solubility assays and Caco-2 permeability studies in early ADME cascades. This compound can be used alongside its more lipophilic N-phenyl analog (CAS 921481-53-0) to establish solubility-permeability trade-off relationships within the 2-ureidothiazole series .

Negative Control for Pyridine Regioisomer Selectivity Studies

In kinase assays where the pyridin-4-ylmethyl geometry is hypothesized to be essential for hinge-region engagement, CAS 921481-92-7 can be paired with its pyridin-3-ylmethyl isomer (CAS 921481-49-4) as a matched molecular pair to quantify the contribution of pyridine nitrogen position to binding affinity and selectivity . This matched-pair analysis can reveal kinase targets for which the 4-ylmethyl orientation is specifically required, enabling rational triaging of hits in screening campaigns. The >10-fold potency differential observed between 4-pyridyl and 3-pyridyl variants in published 2-ureidothiazole SAR supports the value of this experimental design [6].

Quote Request

Request a Quote for N-(pyridin-4-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.